Trifluoroacetyl triflate

Description

Significance of Electrophilic Trifluoroacylation

Electrophilic trifluoroacylation is a crucial transformation in organic chemistry, primarily because the introduction of a trifluoroacetyl group can dramatically alter the chemical and physical properties of a molecule. osi.lvunit.no This modification is particularly valuable in medicinal chemistry and materials science. chemimpex.com In pharmaceutical development, adding a trifluoroacetyl group can enhance the potency, selectivity, and bioavailability of drug candidates. chemimpex.comosi.lv The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety can influence a molecule's lipophilicity and metabolic stability. osi.lv

In material science, incorporating the trifluoroacetyl group into polymers or other materials can impart desirable characteristics such as increased thermal stability and chemical resistance. chemimpex.com Trifluoroacetylated compounds also serve as versatile intermediates for synthesizing more complex fluorinated molecules, including various trifluoromethyl-containing heterocycles. researchgate.net Reagents that can efficiently perform trifluoroacylation under mild conditions are therefore highly sought after. unit.noorganic-chemistry.org

Evolution of Trifluoroacetyl Triflate as a Super-Electrophile

This compound is often described as a "super-electrophile" and is regarded as one of the most powerful trifluoroacetylating agents known. orgsyn.org Its exceptional reactivity stems from its unique molecular structure. The presence of two trifluoromethyl groups, one on the acetyl moiety and one on the sulfonyl moiety, creates a significant electron deficiency at both the carbonyl carbon and the sulfur atom.

Furthermore, the triflate anion (CF₃SO₃⁻) is an outstanding leaving group due to its high resonance stabilization and weak basicity. This combination of a highly activated electrophilic center and a superior leaving group facilitates rapid acyl transfer to a wide range of nucleophiles, often under very mild conditions (from -78°C to 0°C). orgsyn.org Its reactivity surpasses that of more common trifluoroacetylating agents like trifluoroacetic anhydride (B1165640) (TFAA), allowing it to acylate even weakly nucleophilic or sterically hindered substrates. organic-chemistry.orgorgsyn.org This high reactivity, however, necessitates careful selection of solvents, as TFAT can react with common laboratory solvents like ether, tetrahydrofuran (B95107), and acetonitrile. orgsyn.org

Scope and Impact in Contemporary Organic Synthesis

The potent electrophilicity of this compound gives it a broad scope of applications in contemporary organic synthesis. chemimpex.com It is a versatile tool for chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision, streamlining the synthesis of complex molecules. chemimpex.com Its impact is notable across various fields, from the development of new pharmaceuticals to the creation of advanced materials. chemimpex.com

This compound's primary function is the trifluoroacetylation of a diverse set of nucleophiles. researchgate.net Its utility is demonstrated in a variety of fundamental organic reactions.

| Reaction Type | Nucleophile(s) | Product Type |

| O-Acylation | Alcohols, Phenols | Trifluoroacetate (B77799) Esters |

| N-Acylation | Amines | Trifluoroacetyl Amides/Imides |

| C-Acylation | Activated Arenes (e.g., Anthracene) | Aryl Trifluoromethyl Ketones |

| Enol Acylation | Ketones | Enol Trifluoroacetates |

| Halogen Acylation | Covalent Halides (Fluorides, Chlorides) | Trifluoroacetyl Halides |

| Ether Cleavage | Ethers (e.g., Tetrahydrofuran) | Ring-opened Trifluoroacetylated Triflate Esters |

| Sources: orgsyn.orgnih.gov |

This versatility makes this compound an invaluable reagent for constructing molecules with enhanced properties. chemimpex.com In pharmaceutical synthesis, it is used to modify active ingredients to improve their efficacy. chemimpex.com In polymer and material science, it facilitates the development of specialty materials with unique thermal and chemical properties. chemimpex.com The ability of TFAT to effect challenging transformations efficiently and under mild conditions solidifies its role as a powerful and impactful reagent in the modern synthetic chemist's toolkit.

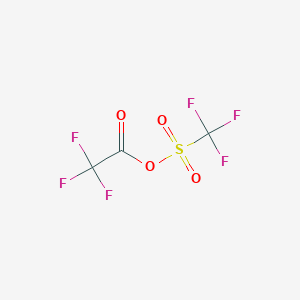

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethylsulfonyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJGTOABGBFQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370610 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68602-57-3 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl Triflate [Powerful Trifluoroacetylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Trifluoroacetyl Triflate

Dehydration of Trifluoroacetic Acid and Triflic Acid

The principal and well-documented method for synthesizing trifluoroacetyl triflate is through the dehydration of a mixture of trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (triflic acid, TfOH). orgsyn.org This reaction involves the removal of a water molecule from the two acids to form the mixed anhydride (B1165640).

Optimization of Reaction Conditions and Stoichiometry

The success of the dehydration synthesis hinges on precise control over reaction conditions and the stoichiometry of the reactants. A detailed procedure outlines the addition of a mixture of trifluoroacetic acid (0.75 mol) and triflic acid (0.376 mol) to a flask containing a significant excess of a dehydrating agent. orgsyn.org The stoichiometry, approximately a 2:1 molar ratio of TFA to TfOH, is crucial for driving the reaction towards the desired product.

The initial mixing is performed at a reduced temperature of -20°C. The reaction is then allowed to proceed at room temperature for 2.5 hours under a dry nitrogen atmosphere to prevent the introduction of moisture. orgsyn.org For product isolation, the mixture is heated to a high temperature, with a distillation bath temperature of 240°C, to distill the volatile product from the solid reaction mixture. orgsyn.org Temperatures exceeding 250°C are avoided as they can cause the reaction flask to break upon cooling. orgsyn.org

| Parameter | Value |

|---|---|

| Trifluoroacetic Acid (moles) | 0.75 |

| Triflic Acid (moles) | 0.376 |

| Dehydrating Agent (moles) | 1.13 |

| Initial Temperature | -20°C |

| Reaction Time (at RT) | 2.5 hours |

| Distillation Bath Temperature | 240°C |

| Final Product Yield | 75% |

| Final Product Purity | 99% |

Role of Dehydrating Agents

A powerful dehydrating agent is essential for effectively removing water and driving the equilibrium towards the formation of the anhydride product. Phosphorus pentoxide (P₂O₅) is the agent of choice for this synthesis. orgsyn.org It is used in a substantial molar excess (1.13 mol) to ensure the complete removal of water formed during the reaction. orgsyn.org The use of P₂O₅ for the preparation of anhydrides from highly fluorinated acids, such as trifluoroacetic anhydride from trifluoroacetic acid, is a well-established method. wikipedia.org In the procedure, the powdered phosphorus pentoxide is mixed with sand, which facilitates the distillation of the liquid product and reduces the risk of the flask breaking after the high-temperature distillation is complete. orgsyn.org

Strategies for Mitigating Secondary Product Formation

The formation of secondary products, such as the symmetrical anhydrides trifluoroacetic anhydride ((CF₃CO)₂O) and trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), is a potential issue. The primary strategy to ensure the purity of the final product and remove any byproducts or unreacted starting materials is a two-step distillation process.

First, a simple distillation at a high temperature (240°C) is used to separate the volatile this compound from the solid mixture of the dehydrating agent and its byproducts. orgsyn.org The collected distillate is then subjected to a careful fractional distillation. This second distillation, performed from a small amount of fresh phosphorus pentoxide, helps to remove any remaining acidic impurities. orgsyn.org The final product is collected at its boiling point of 62.5–63°C, yielding a colorless liquid with 99% purity as determined by fluorine magnetic resonance. orgsyn.org Cooling the receiving flask to -78°C during both distillations is critical to minimize loss of the volatile product. orgsyn.org

Alternative Synthetic Routes: Reactions Involving Trifluoroacetyl Halides

Alternative pathways to this compound can be envisioned using trifluoroacetyl halides as starting materials. These methods rely on the principle of metathesis, where a halide is exchanged for a triflate group.

Trifluoroacetyl Chloride and Silver Triflate Condensation

A viable, though less commonly cited, synthetic route involves the condensation reaction between trifluoroacetyl chloride (CF₃COCl) and silver triflate (AgOTf). This type of reaction is a standard method for preparing organic triflates from the corresponding organic halides. wikipedia.orgwikipedia.org The reaction is driven by the high affinity of the silver(I) ion for the halide, resulting in the precipitation of insoluble silver chloride (AgCl). wikipedia.org

The general reaction is: CF₃COCl + AgOSO₂CF₃ → CF₃COOSO₂CF₃ + AgCl(s)

This method leverages the reactivity of trifluoroacetyl chloride, an acyl chloride, and the favorable thermodynamics of forming a stable silver halide precipitate. wikipedia.orgwikipedia.org Similar reactions using silver triflate to displace halides are widely used in organic synthesis to generate both alkyl and acyl triflates. nih.govumich.edu

Considerations for Purity and Hydrolytic Stability During Synthesis

This compound is an exceptionally reactive compound, and its synthesis and handling require stringent measures to ensure purity and prevent decomposition. orgsyn.org

The compound is highly susceptible to hydrolysis. It reacts rapidly with water to produce trifluoroacetic acid and triflic acid, both of which are corrosive strong acids. orgsyn.org This high sensitivity to moisture necessitates that the synthesis be conducted under anhydrous conditions, typically under a dry nitrogen atmosphere, and using thoroughly dried glassware and reagents. orgsyn.org The general instability of trifluoroacetyl esters in the presence of water is a known characteristic of this class of compounds. researchgate.net

Advanced Spectroscopic and Computational Characterization of Trifluoroacetyl Triflate

Conformational Analysis through Quantum Chemical Calculations

The conformational preferences of trifluoroacetyl triflate are dictated by the rotational freedom around the C-O and S-O single bonds. Quantum chemical calculations have been instrumental in mapping the potential energy surface and identifying the stable conformers of the molecule.

Potential Energy Surface Mapping and Minima Identification

A key aspect of understanding the conformational behavior of this compound is the exploration of its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of the molecule as a function of its geometry. For this compound, the PES was computed as a function of two critical dihedral angles: τ₁ (O=C−O−S) and τ₂ (C−O−S−C). mdpi.com This mapping was performed by systematically varying these angles and calculating the energy at each point, while allowing all other geometrical parameters to relax. researchgate.net

The calculations revealed a potential energy surface with three distinct energy minima. mdpi.comresearchgate.netunlp.edu.arresearchgate.net These minima correspond to the stable conformational isomers of the molecule. The global minimum, representing the most stable conformer, was clearly identified, along with two other higher-energy minima. mdpi.comresearchgate.netunlp.edu.arresearchgate.net

Application of Density Functional Theory (DFT) with Diverse Basis Sets

To achieve a high level of accuracy in the conformational analysis, Density Functional Theory (DFT) calculations were employed. mdpi.comresearchgate.netunlp.edu.arresearchgate.net Specifically, the B3P86 functional in conjunction with the 6-31+G(d) basis set was used to compute the initial relaxed potential energy surface. researchgate.net

Following the identification of the minima on the PES, the geometries of these conformers were further optimized using the more robust B3LYP method. mdpi.comresearchgate.netunlp.edu.arresearchgate.net To ensure the reliability of the results, a variety of basis sets were utilized for these optimizations, including 6-31++G(d), 6-311++G(d), tzvp, and the correlation-consistent basis set, cc-pvtz. mdpi.comresearchgate.netunlp.edu.arresearchgate.net This multi-level approach provides a comprehensive and well-validated theoretical model of the conformational landscape of this compound. All quantum chemical calculations were performed using the Gaussian 03 program system. researchgate.net

Elucidation of Syn-Anti and Syn-Gauche Conformers

The three energy minima found on the potential energy surface correspond to two distinct types of conformers: a syn-anti conformer and a pair of enantiomeric syn-gauche conformers. mdpi.comresearchgate.netunlp.edu.arresearchgate.net

The global minimum was identified as the syn-anti conformer. mdpi.comresearchgate.netunlp.edu.arresearchgate.net In this arrangement, the C=O double bond is in a syn position relative to the O-S single bond, and the C-O single bond is in an anti position with respect to the S-C bond. mdpi.comresearchgate.net The other two minima correspond to the syn-gauche conformers, which are mirror images of each other (enantiomers). mdpi.comresearchgate.netunlp.edu.arresearchgate.net In the syn-gauche conformation, the C=O double bond remains syn to the O-S bond, but the C-O single bond is in a gauche position relative to the S-C bond. mdpi.comresearchgate.net

Experimental evidence from argon matrix FTIR spectroscopy confirmed the presence of two distinct conformers in the vapor phase at room temperature. mdpi.comresearchgate.netunlp.edu.arresearchgate.net It was determined that the vapor is composed of approximately 60-70% of the more stable syn-anti conformer and 30-40% of the syn-gauche form. mdpi.comresearchgate.netunlp.edu.arresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Abundance at Room Temperature |

|---|---|---|---|

| syn-anti | 0.0 | 0.0 | ~60-70% |

| syn-gauche | ~0.5 | ~0.4 | ~30-40% |

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides a powerful experimental tool to probe the structural characteristics and conformational equilibria of molecules. For this compound, both gas-phase Fourier Transform Infrared (FTIR) and liquid-phase Raman spectroscopy have been employed to characterize its vibrational modes.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

The gas-phase FTIR spectrum of this compound has been recorded and analyzed. mdpi.comunlp.edu.arresearchgate.net This technique is particularly sensitive to the vibrational modes of the molecule in an isolated state, minimizing intermolecular interactions. The experimental spectrum was compared with the theoretical vibrational spectra simulated for both the syn-anti and syn-gauche conformers using the B3LYP/cc-pvtz level of theory. mdpi.compreprints.org This comparison, aided by the calculated relative abundances of the conformers, allowed for the tentative assignment of the observed vibrational bands to specific motions within each conformer. mdpi.com

Liquid-Phase Raman Spectroscopy

In addition to gas-phase FTIR, the liquid-phase Raman spectrum of this compound has also been investigated. mdpi.comunlp.edu.arresearchgate.net Raman spectroscopy provides complementary information to FTIR, as the selection rules for vibrational transitions are different. The analysis of the Raman spectrum, in conjunction with the FTIR data and theoretical calculations, offers a more complete picture of the vibrational properties of the molecule in its condensed phase. mdpi.com The combined use of these spectroscopic techniques has been crucial in confirming the coexistence of the syn-anti and syn-gauche conformers. mdpi.comunlp.edu.arresearchgate.net

| Assignment | Experimental Frequencies (cm⁻¹) | Calculated Frequencies (B3LYP/cc-pvtz) (cm⁻¹) | ||

|---|---|---|---|---|

| Gas-Phase FTIR | Liquid-Phase Raman | syn-anti | syn-gauche | |

| ν(C=O) | 1865 | 1858 | 1863 | 1870 |

| νₐₛ(SO₂) | 1475 | 1470 | 1473 | 1478 |

| νₛ(SO₂) | 1255 | 1250 | 1253 | 1258 |

| νₐₛ(CF₃) of C(O)CF₃ | 1220 | 1215 | 1218 | 1222 |

| νₐₛ(CF₃) of SO₂CF₃ | 1200 | 1195 | 1198 | 1203 |

Argon Matrix Isolation FTIR Spectroscopy for Conformational Studies

The conformational landscape of this compound has been effectively explored using argon matrix isolation Fourier-transform infrared (FTIR) spectroscopy, complemented by density functional theory (DFT) calculations. mdpi.commdpi.comscispace.com Theoretical calculations, specifically at the B3P86/6-31+g(d) level, predict a potential energy surface with three minima. mdpi.comresearchgate.net Further optimization using the B3LYP method with various basis sets confirms the existence of two primary conformers at ambient temperatures: a global minimum energy syn-anti conformer and a slightly higher energy, doubly degenerate syn-gauche conformer. mdpi.comresearchgate.net

In the syn-anti conformer, the C=O double bond is syn with respect to the O-S single bond, and the C-O single bond is anti with respect to the S-C single bond. mdpi.com The syn-gauche form also has the C=O bond syn to the O-S bond, but the C-O single bond is gauche relative to the S-C bond. researchgate.net

Experimental FTIR spectra of this compound isolated in an argon matrix provide clear evidence for the presence of these two conformers. mdpi.comresearchgate.net By comparing the experimental spectra with the simulated vibrational spectra for each conformer, researchers can assign the observed infrared bands. mdpi.com The vapor phase at room temperature is estimated to be a mixture of approximately 60–70% of the more stable syn-anti conformer and 30–40% of the syn-gauche form. mdpi.comresearchgate.net

Table 1: Conformational Composition of this compound in the Vapor Phase

| Conformer | Estimated Population (%) |

| syn-anti | 60–70 |

| syn-gauche | 30–40 |

This interactive table summarizes the estimated relative populations of the two primary conformers of this compound at room temperature based on argon matrix FTIR experiments. mdpi.comresearchgate.net

Photorotamerization Phenomena and Spectral Assignment

A key technique for confirming the spectral assignments of the different conformers of this compound is photorotamerization induced by UV-visible irradiation. mdpi.com When the argon matrix containing the isolated molecules is subjected to broadband UV-visible light, a process of photorotamerization occurs. mdpi.commdpi.com

This phenomenon involves the conversion of the more stable conformer into the less stable one upon absorption of light. mdpi.com In the case of this compound, irradiation leads to a decrease in the intensity of the infrared absorption bands assigned to the syn-anti conformer and a corresponding increase in the intensity of the bands assigned to the higher-energy syn-gauche conformer. mdpi.comresearchgate.net This observable change allows for unambiguous assignment of the vibrational frequencies to each specific rotamer. mdpi.comresearchgate.net This method, combining matrix-isolation FTIR spectroscopy with in-situ UV-visible irradiation, proves to be a valuable tool for studying the conformational equilibrium of molecules like this compound. mdpi.com

Theoretical Insights into Molecular Orbitals and Electronic Transitions

To gain a deeper understanding of the factors governing the conformational stability and electronic properties of this compound, theoretical methods such as Natural Bond Orbital (NBO) analysis and Time-Dependent Density Functional Theory (TD-DFT) have been employed. mdpi.com

Natural Bond Orbital (NBO) analysis provides a framework for understanding the electronic interactions that stabilize different molecular conformations. researchgate.netuni-muenchen.de For this compound, NBO analysis was performed on the optimized structures of the syn-anti and syn-gauche conformers to calculate the orbital stabilization energies. mdpi.com

The analysis reveals that hyperconjugative interactions, specifically the delocalization of electron density from lone pair orbitals to antibonding orbitals, play a crucial role in the stabilization of the conformers. mdpi.comresearchgate.net The differences in these stabilization energies between the two rotamers help to explain the observed preference for the syn-anti conformation. The main orbital interaction energies involved in the stabilization of both conformers have been calculated and are detailed in the research literature. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra of molecules by calculating their electronic excitation energies and oscillator strengths. wikipedia.orgrsc.orgmdpi.com For this compound, TD-DFT calculations were performed for both the syn-anti and syn-gauche conformers to simulate their electronic spectra. mdpi.com

The calculations predict the electronic transitions for each conformer. mdpi.com For this compound, the TD-DFT calculations, specifically using the TD-B3LYP/cc-pvtz approximation, predicted an electronic transition corresponding to a lone pair to π* transition (lppO → π*C=O). mdpi.com However, this transition is predicted to have a very low intensity. This theoretical finding is consistent with the experimental UV-visible gas-phase spectrum, where this transition is not detected. mdpi.com

Table 2: Calculated Electronic Transitions of this compound (TD-B3LYP/cc-pvtz)

| Conformer | Wavelength (nm) | Oscillator Strength | Assignment |

| syn-anti | >200 | Very Low | lppO → πC=O |

| syn-gauche | >200 | Very Low | lppO → πC=O |

This interactive table presents the predicted electronic transitions for the conformers of this compound based on TD-DFT calculations. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of this compound and Related Species

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is a powerful tool for the characterization of fluorine-containing compounds like this compound and related species. chemicalbook.comrsc.org

¹⁹F NMR spectroscopy is especially informative for the trifluoroacetyl (TFA) group. dovepress.comscispace.com The chemical shift of the ¹⁹F nuclei in the TFA group is sensitive to the surrounding electronic environment, substrate topology, solvent polarity, and concentration. dovepress.comresearchgate.net The typical range for ¹⁹F chemical shifts in TFA groups is between -67 and -85 ppm relative to CFCl₃. dovepress.com For this compound, the ¹⁹F NMR spectrum would show distinct signals for the CF₃ groups of the trifluoroacetyl and triflate moieties, providing valuable structural information.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. chemicalbook.com In this compound, the carbonyl carbon and the carbons of the two CF₃ groups would give rise to characteristic signals. The coupling between the carbon and fluorine atoms (J-C-F) would also be observable, providing further structural confirmation. semanticscholar.org

Studies on related reactions, such as the cleavage of ethers by this compound, have utilized NMR to characterize the products. nih.gov For example, the reaction with diethyl ether yields a 1:1 mixture of ethyl trifluoroacetate (B77799) and ethyl triflate, which can be identified by their respective NMR signals. nih.gov Similarly, the quantitative conversion of tetrahydrofuran (B95107) to 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol was confirmed by NMR. nih.gov These examples highlight the utility of NMR in studying the reactivity and products of reactions involving this compound.

Mechanistic Investigations and Reactivity Profiles of Trifluoroacetyl Triflate

General Electrophilic Acylation Mechanisms

Trifluoroacetyl triflate is recognized as a highly powerful trifluoroacetylating agent, capable of reacting with a variety of nucleophiles under mild conditions. orgsyn.orgacs.org The core of its reactivity lies in the transfer of the electrophilic trifluoroacetyl group to a nucleophilic species.

The primary mechanistic pathway for the reactions of this compound involves the nucleophilic attack at the carbonyl carbon of the trifluoroacetyl group. This carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent trifluoromethyl group (CF₃) and the triflate group (-OSO₂CF₃), which is an excellent leaving group. mdpi.com The general process can be described as a substitution reaction where the trifluoroacetyl moiety is transferred to the nucleophile.

The high reactivity of TFAT limits the choice of solvents for its reactions; suitable options include saturated hydrocarbons, benzene (B151609), and certain halogenated solvents. orgsyn.orgmdpi.com It reacts slowly with nitromethane (B149229) but more rapidly with ethers, tetrahydrofuran (B95107), ethyl acetate, and acetonitrile. orgsyn.org To manage the triflic acid produced during these reactions, a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) can be employed as it does not react with TFAT itself. orgsyn.org

While the primary reaction pathway involves acylation, competitive pathways can exist depending on the reaction conditions and the nature of the nucleophile. mdpi.com For instance, the synthesis of TFAT itself can be complicated by side reactions, such as the dehydration of trifluoroacetic and triflic acids, leading to the formation of their respective anhydrides. mdpi.com

In reactions with certain substrates, the selectivity of the acylation can be a key consideration. The position of the transition state along the reaction coordinate for the formation of intermediates, such as Wheland intermediates in electrophilic aromatic substitution, influences the regioselectivity (e.g., para vs. meta). researchgate.net Steric effects also play a significant role in determining the site of electrophilic attack, often favoring the less hindered position. researchgate.net In some cases, a reversible formation of intermediates followed by an irreversible deprotonation is proposed to be responsible for high selectivity. researchgate.net

Reactivity with Diverse Nucleophiles

This compound exhibits reactivity towards a broad range of nucleophiles, including alcohols, phenols, ethers, amines, and even some covalent halides. orgsyn.orgmdpi.com

TFAT is particularly effective for the acylation of oxygen-containing functional groups. orgsyn.orgmdpi.com

Alcohols and phenols readily react with this compound to form the corresponding trifluoroacetate (B77799) esters. orgsyn.org This reaction provides a direct and efficient method for introducing the trifluoroacetyl group onto a hydroxyl moiety. The reaction proceeds under mild conditions and is a testament to the high electrophilicity of TFAT. orgsyn.orgmdpi.com

The trifluoroacetylation of alcohols and phenols is a key application of TFAT, highlighting its utility in synthetic organic chemistry for the protection or modification of hydroxyl groups. orgsyn.orgsmolecule.com

Table 1: Acylation of Various Nucleophiles with this compound This table is for illustrative purposes and actual yields and conditions may vary.

| Nucleophile | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Alcohol | Ethanol | Ethyl trifluoroacetate | orgsyn.org |

| Phenol | Phenol | Phenyl trifluoroacetate | orgsyn.org |

| Ether | Diethyl ether | Ethyl trifluoroacetate & Ethyl triflate | nih.gov |

This compound is capable of cleaving ethers. For example, the reaction with diethyl ether at 0°C results in the formation of a 1:1 mixture of ethyl trifluoroacetate and ethyl triflate. nih.gov This occurs through the initial acylation of the ether oxygen, which activates the ether, followed by a nucleophilic attack by the triflate anion on one of the alkyl groups. nih.gov

Similarly, tetrahydrofuran reacts with this compound to quantitatively yield 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol. nih.gov This reactivity demonstrates that TFAT can act as both an acylating and a triflating agent precursor in the presence of suitable nucleophiles and intermediates.

Table 2: Products from the Reaction of this compound with Ethers

| Ether | Product(s) | Reference |

|---|---|---|

| Diethyl ether | Ethyl trifluoroacetate and Ethyl triflate | nih.gov |

| Tetrahydrofuran | 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol | nih.gov |

Acylation of Nitrogen-Centered Nucleophiles (Amines)

This compound (TFAT) is recognized as an exceptionally potent trifluoroacetylating agent, reacting readily with a variety of nucleophiles, including nitrogen-centered ones like amines. orgsyn.org Its high electrophilicity facilitates the efficient transfer of the trifluoroacetyl group under mild conditions. orgsyn.orgacs.org The acylation of amines by TFAT is a fundamental transformation that leads to the formation of trifluoroacetamides and, under specific conditions, trifluoroacetimides. orgsyn.orgresearchgate.net

The reaction of primary and secondary amines with this compound provides a direct route to N-trifluoroacetylated compounds. The stoichiometry of the reaction dictates the final product. When one equivalent of TFAT is reacted with an amine, the corresponding trifluoroacetamide (B147638) is formed. orgsyn.org If two equivalents of TFAT are used, the reaction can proceed further to yield the corresponding trifluoroacetimide. orgsyn.org

This reactivity extends to amino acids, where the N-trifluoroacetyl derivatives can be prepared in good yields. researchgate.net The general transformation is highly efficient due to the powerful electrophilic nature of TFAT, which is a mixed anhydride (B1165640) of two very strong acids: trifluoroacetic acid and trifluoromethanesulfonic acid (triflic acid). orgsyn.org The triflate anion (CF₃SO₃⁻) is an excellent leaving group, which greatly facilitates the nucleophilic attack by the amine.

A general scheme for this reaction is presented below:

Amine to Amide: R-NH₂ + CF₃CO-OTf → R-NH-COCF₃ + HOTf

Amide to Imide: R-NH-COCF₃ + CF₃CO-OTf → R-N(COCF₃)₂ + HOTf

The triflic acid (TfOH) generated as a byproduct is a strong acid and can be scavenged using a non-nucleophilic, sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine if its presence interferes with the reaction. orgsyn.org

In the realm of solid-phase peptide synthesis (SPPS), the unwanted trifluoroacetylation of the terminal amino group of the growing peptide chain is a known side reaction that can lead to chain termination. nih.gov While often associated with the use of trifluoroacetic acid (TFA) for deprotection steps, the mechanism can be more complex and involves intermediates structurally related to this compound's reactive nature.

A significant, non-coupling-related mechanism for this side reaction has been identified, involving the formation of trifluoroacetoxymethyl groups on the resin support. nih.gov These groups are generated from pre-existing hydroxymethyl sites on the resin during treatment with TFA or through the acidolysis of the benzyl (B1604629) ester linkage between the peptide and the resin. nih.gov During the subsequent neutralization step with a tertiary amine, an intermolecular transfer of the trifluoroacetyl group can occur from the resin-bound trifluoroacetoxymethyl group to the free amino group of the peptide. nih.gov

Studies using model systems have demonstrated this transfer mechanism. For instance, the transfer of trifluoroacetyl groups from a trifluoroacetoxymethyl-resin to the α-amino group of N(ε)-benzyloxycarbonyllysine benzyl ester has been shown to occur. nih.gov Under conditions simulating SPPS (a series of acid/base cycles without a coupling step), the poorly nucleophilic α-amino group was found to be trifluoroacetylated at a rate of approximately 1-2% per cycle on resins with pre-existing hydroxymethyl groups. nih.gov This illustrates a pathway for peptide modification that underscores the high reactivity of trifluoroacetylating species.

The mechanism of epimerization is another critical consideration in peptide synthesis, where strong activation of the carboxylic acid group can lead to the formation of an oxazol-5(4H)-one intermediate, a key species in the loss of chiral integrity. mdpi.com While TFAT itself is not a standard coupling reagent, the principles of strong electrophilic activation are relevant. The potent activation provided by reagents like TFAT highlights the type of reactive intermediates that must be controlled to prevent side reactions such as racemization. mdpi.com

Acylation of Carbon-Centered Nucleophiles

This compound's reactivity is not limited to heteroatomic nucleophiles; it is also a powerful reagent for the acylation of carbon-centered nucleophiles. orgsyn.orgresearchgate.net Its applications include the trifluoroacetylation of activated aromatic rings, the O-acylation of ketone enols, and reactions that proceed via the formation of stable cationic intermediates. orgsyn.org

This compound can effect the Friedel-Crafts acylation of activated aromatic compounds under milder conditions than those required by less reactive reagents like trifluoroacetic anhydride (TFAA). orgsyn.org This reaction introduces the valuable trifluoromethyl ketone moiety onto an aromatic ring, a common structural motif in pharmaceuticals and agrochemicals. researchgate.netnih.gov

The reaction proceeds via the generation of a highly electrophilic trifluoroacetyl cation or a related reactive species, which then attacks the electron-rich aromatic ring. semanticscholar.org The mechanism is analogous to classical Friedel-Crafts acylation, where the exceptional leaving group ability of the triflate anion facilitates the formation of the electrophile. orgsyn.orgsemanticscholar.org

A related and illustrative system involves the Friedel-Crafts acylation of ferrocene (B1249389) with unprotected amino acids, promoted by a combination of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). nih.govacs.org In this one-pot procedure, the reagents generate a mixed anhydride in situ, which then acts as the potent acylating agent, allowing the reaction to proceed at room temperature. nih.govacs.org This system mimics the reactivity of TFAT, where the combination of the trifluoroacetyl group and a superacid-derived leaving group drives the reaction. nih.gov

| Aromatic Substrate | Acylating System | Conditions | Product | Reference |

| Anthracene (B1667546) | TFAT | Mild | Trifluoroacetylated Anthracene | orgsyn.org |

| Anisole (B1667542), Mesitylene | Carboxylic Acid, TFAA, Bi(OTf)₃ or Sc(OTf)₃ | 30 °C, Solventless | Aromatic Ketone | researchgate.net |

| Ferrocene | Amino Acid, TFAA, TfOH | Room Temp, 1h | N-TFA-aminoacylferrocene | nih.govacs.org |

This table includes examples with TFAT and related highly reactive Friedel-Crafts systems for context.

When reacted with ketones, this compound acylates the oxygen atom rather than the α-carbon, leading to the formation of enol trifluoroacetates. orgsyn.org This mode of reactivity highlights the oxophilicity of the trifluoroacetyl group in TFAT and the kinetic preference for O-acylation of the enol or enolate form of the ketone over C-acylation.

The reaction provides a direct method for the synthesis of these valuable intermediates. Enol trifluoroacetates, like the more common enol triflates, are precursors for a variety of transformations, including cross-coupling reactions where the enol trifluoroacetate group functions as a leaving group. While the synthesis of enol triflates from β-keto esters using triflic anhydride is well-established, the use of TFAT provides an analogous route to enol trifluoroacetates. organic-chemistry.org

The general reaction is as follows: R-CO-CH₂-R' + CF₃CO-OTf → R-C(O-COCF₃)=CH-R' + HOTf

This reaction pathway is favored due to the formation of a stable C=C double bond and the strong C-O bond, driven by the high electrophilicity of the acylating agent. orgsyn.org

The extreme electrophilicity of this compound enables it to react with otherwise unreactive species and facilitate the formation of stable cationic intermediates. It has been reported that TFAT can react with a thioketone to generate a stable cation, demonstrating its capacity to abstract a leaving group or induce rearrangement to form stabilized carbocations. orgsyn.org

Furthermore, the trifluoroacetyl group's strong electron-withdrawing nature can influence the stability and reactivity of adjacent cationic centers. The study of α-(trifluoromethyl)carbenium ions reveals that they are highly destabilized, yet their formation as transient intermediates is established in various solvolysis and rearrangement reactions. beilstein-journals.orgnih.gov The reactions of TFAT can lead to intermediates where the triflate anion acts as a nucleophile, trapping a carbocationic species. nih.gov For example, the cleavage of ethers with TFAT proceeds through an activated ether intermediate, which can be attacked by the triflate anion. nih.gov This reactivity profile suggests that TFAT is capable of generating carbocation-like species from various precursors, which can then be trapped or undergo further reaction. nih.govresearchgate.net

Generation of Pyrylium (B1242799) Salts

This compound (TFAT) has been instrumental in the synthesis of novel pyrylium salts. illinois.edulookchem.comsmolecule.com Notably, its reaction with the methyl ester of glutaconic acid yields 2,6-dimethoxypyrylium triflate. orgsyn.org This reaction marked the generation of the first member of a new class of pyrylium salts featuring alkoxy groups at the 2- and 6-positions. orgsyn.org Pyrylium salts are six-membered aromatic heterocyclic cations containing an oxygen atom, and their synthesis is of significant interest due to their applications as intermediates in the formation of other cyclic compounds and as sensitizers and photocatalysts. nih.govunlv.edu The ionic nature of pyrylium salts often facilitates their isolation from reaction mixtures. unlv.edu The choice of the counter-anion, such as triflate, is crucial as it influences the solubility and stability of the resulting salt. unlv.edu

Acylation of Halogen-Centered Nucleophiles (Covalent Fluorides and Chlorides)

This compound is a powerful trifluoroacetylating agent capable of reacting with a variety of nucleophiles, including covalent halides. researchgate.netorgsyn.org It readily acylates covalent fluorides and chlorides at the halogen atom. researchgate.netorgsyn.org This reaction results in the formation of the corresponding volatile trifluoroacetyl halides and an ionic triflate salt. orgsyn.org The high reactivity of TFAT allows these transformations to occur under mild conditions. orgsyn.org

Solvent Effects on this compound Reactivity

The high reactivity of this compound imposes significant limitations on the choice of solvents for its reactions. orgsyn.orgmdpi.com TFAT is generally unreactive towards saturated hydrocarbons, benzene, and common halogenated solvents, making them suitable media for its application. orgsyn.orgmdpi.com However, it exhibits rapid reactivity with ethers, tetrahydrofuran, ethyl acetate, and acetonitrile. orgsyn.org For instance, the reaction of TFAT with diethyl ether at 0°C yields a 1:1 mixture of ethyl trifluoroacetate and ethyl triflate. nih.gov Similarly, its reaction with tetrahydrofuran produces 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol quantitatively. nih.gov The reagent reacts slowly with nitromethane. orgsyn.org The choice of solvent can also influence the reaction pathways and product distribution. For example, in the reaction of propyl iodide with silver triflate, the ratio of propyl to isopropyl triflates formed is dependent on the solvent, with reactions in benzene being slower and showing no rearrangement. nih.gov In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can affect the rate and selectivity of oxidative addition of aryl triflates. chemrxiv.org

Comparative Mechanistic Analysis with Other Super-Electrophiles

This compound is considered a super-electrophile due to its enhanced reactivity compared to traditional acylating agents. beilstein-journals.org Its power surpasses that of trifluoroacetic anhydride (TFAA). orgsyn.org For example, TFAT can trifluoroacetylate activated arenes like anthracene under milder conditions than TFAA. orgsyn.org

A key distinction in reactivity lies in the comparison with trifluoroacetic anhydride and triflic anhydride. While trifluoroacetic anhydride is an effective acylating agent, it cannot act as a triflyl transfer agent. Conversely, triflic anhydride specializes in triflation (sulfonation) but does not perform acylation. this compound, with its asymmetric structure, can perform both trifluoroacetylation and, through cleavage of the C-O bond, can lead to triflate-containing products. For example, TFAT cleaves diethyl ether at 0°C, whereas trifluoroacetic anhydride shows no reaction under the same conditions, and triflic anhydride requires a higher temperature (25°C) and longer reaction time.

The concept of superelectrophiles extends to species generated in superacid media. beilstein-journals.orgsci-hub.se For instance, treating trifluoroacetyl pyridine (B92270) with benzene in triflic acid generates a dicationic species with greatly enhanced electrophilicity. beilstein-journals.org Similarly, acyl bis(trifluoroacetyl)phosphates, formed in situ from carboxylic acids, trifluoroacetic anhydride, and phosphoric acid, are powerful acylating agents that can acylate anisole at room temperature without a Lewis acid catalyst. mdma.ch These examples highlight the spectrum of highly reactive electrophilic species, with this compound being a prominent and synthetically useful member.

Applications of Trifluoroacetyl Triflate in Complex Organic Synthesis

Precision Synthesis of Highly Functionalized Organic Molecules

The exceptional electrophilicity of trifluoroacetyl triflate makes it a valuable tool for the precise synthesis of intricate organic molecules. chemimpex.com It facilitates the formation of carbon-carbon bonds and enables selective chemical changes, which are essential for building complex structures. chemimpex.com Chemists utilize TFAT to streamline synthetic pathways, often reducing the number of steps required to obtain the desired highly functionalized products. chemimpex.com Its reactivity extends to various nucleophiles, including alcohols, amines, and activated aromatic compounds, allowing for the introduction of the trifluoroacetyl group with high precision. mdpi.com This level of control is fundamental in modern organic synthesis, where the exact arrangement of functional groups dictates the properties and activity of the final molecule. nih.gov

Strategic Utility in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a widely adopted strategy in the development of pharmaceuticals and agrochemicals. eurekalert.orgwikipedia.orgresearchgate.net This is due to the unique properties that the trifluoromethyl group imparts to a molecule, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. eurekalert.orgnbinno.com

This compound serves as a powerful reagent in this context, enabling the incorporation of trifluoroacetyl moieties that can be precursors to or surrogates for the trifluoromethyl group. chemimpex.com Its application is crucial in modifying active pharmaceutical ingredients to enhance their stability and effectiveness. chemimpex.com A significant portion of modern drugs and pesticides owe their enhanced properties to the presence of the trifluoromethyl group, making reagents like TFAT indispensable in medicinal and agricultural chemistry. wikipedia.orgresearchgate.netmdpi.com

Examples of Commercially Significant Compounds Containing the Trifluoromethyl Group

| Compound Name | Class | Application |

| Fluoxetine | Pharmaceutical | Antidepressant (SSRI) wikipedia.orgmdpi.com |

| Celecoxib | Pharmaceutical | Nonsteroidal anti-inflammatory drug (NSAID) wikipedia.org |

| Efavirenz | Pharmaceutical | Antiretroviral drug for HIV/AIDS treatment researchgate.net |

| Sorafenib | Pharmaceutical | Kinase inhibitor for cancer therapy wikipedia.orgmdpi.com |

| Trifluralin | Agrochemical | Herbicide wikipedia.org |

| Fipronil | Agrochemical | Broad-spectrum insecticide wikipedia.org |

Development of Specialty Polymers with Enhanced Properties

In the field of polymer science, this compound is employed in the creation of specialty polymers. chemimpex.com The incorporation of fluorine-containing groups into polymer structures can significantly alter their physical and chemical properties. Specifically, the use of TFAT can lead to polymers with enhanced thermal stability and greater chemical resistance. chemimpex.com These improved characteristics are highly desirable for advanced materials used in demanding industrial applications where durability and resilience to harsh environments are critical.

Catalytic Roles in Organic Transformations

Beyond its role as a stoichiometric reagent, this compound and related triflate species play a role in catalysis. chemimpex.com The triflate anion (TfO⁻), derived from triflic acid, is recognized for its ability to act as a nucleophilic catalyst in certain reactions. nih.gov While TFAT itself is primarily a trifluoroacetylating agent, the triflate moiety is an outstanding leaving group, which facilitates many chemical reactions. nih.govwikipedia.org In some contexts, triflate-based promoters can be used in sub-stoichiometric amounts to facilitate reactions, such as in glycosylation. nih.gov Metal triflates, which are salts of triflic acid, are also widely used as Lewis acid catalysts in various organic transformations, including Friedel-Crafts reactions, due to their high tolerance toward water and ease of recycling. nih.gov

Trifluoroacetylation as a Key Transformation for Trifluoromethyl Group Introduction

Trifluoroacetylation—the process of adding a trifluoroacetyl group (CF3CO) to a molecule—is a cornerstone of modern organofluorine chemistry. nbinno.comresearchgate.net This transformation is of paramount importance because the trifluoroacetyl group can be a final functional motif or a precursor to the highly sought-after trifluoromethyl group (CF3). mdpi.comnih.gov this compound is considered one of the most powerful trifluoroacetylating agents known due to its high electrophilicity. acs.orgacs.org

Heterocyclic compounds are foundational structures in many pharmaceuticals and agrochemicals. researchgate.netnih.gov The introduction of a trifluoromethyl group into these rings can dramatically improve their biological activity. nih.gov this compound and related trifluoroacetylating reagents are instrumental in the synthesis of these valuable molecules. researchgate.net

For instance, trifluoroacetylated intermediates can be cyclized to form various trifluoromethyl-containing heterocycles. researchgate.net Reactions involving trifluoromethyl-α,β-ynones (ketones with a carbon-carbon triple bond) can yield products like 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles depending on the reaction conditions. researchgate.net Another approach involves using trifluoromethyl triflate, a related reagent, to react with N-oxides of heterocycles like quinolines to produce heteroaryl trifluoromethyl ethers. rsc.org These methods provide access to a diverse range of complex heterocyclic systems that are otherwise difficult to synthesize. researchgate.netrsc.org

Key Reactions for Heterocycle Synthesis

| Reactants | Reagent/Conditions | Product Type |

| CF3-ynones and NaN3 | EtOH | 4-trifluoroacetyltriazoles researchgate.net |

| CF3-ynones | Acid catalysis | 5-CF3-isoxazoles researchgate.net |

| Heterocyclic N-oxides | Trifluoromethyl triflate | Heteroaryl trifluoromethyl ethers rsc.org |

| Pyridines and CF3CO-acetylenes | Metal-free | 1,3-oxazinopyridines researchgate.net |

This compound's high reactivity makes it an excellent tool for various functional group interconversions and derivatizations. mdpi.com A functional group interconversion is a chemical reaction that transforms one functional group into another. ub.eduscribd.comorganic-chemistry.org

Key transformations involving this compound include:

Ester and Amide Formation: It reacts readily with alcohols and phenols to form trifluoroacetate (B77799) esters and with amines to yield the corresponding trifluoroacetyl amides. mdpi.com

Ether Cleavage: this compound can cleave ethers. For example, its reaction with diethyl ether at 0 °C produces a mixture of ethyl trifluoroacetate and ethyl triflate. nih.gov Similarly, it reacts with tetrahydrofuran (B95107) to quantitatively yield 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol. nih.gov

The triflate portion of the molecule is an exceptionally good leaving group, a property that is widely exploited in nucleophilic substitution reactions. nih.govwikipedia.org This allows for the conversion of alcohols into sulfonates (like triflates), which can then be easily displaced by a wide range of nucleophiles to introduce new functional groups. ub.eduscribd.com

Activation of Carboxylic Acids to Potent Electrophiles

This compound serves as an exceptional activating agent for carboxylic acids, converting them into highly reactive electrophilic species. This transformation proceeds through the formation of a mixed carboxylic trifluoromethanesulfonic anhydride (B1165640). This mixed anhydride is an extremely powerful acylating agent, capable of participating in reactions where the parent carboxylic acid is unreactive. mdpi.com

The high reactivity of the mixed anhydride intermediate stems from the excellent leaving group ability of the triflate anion. This activation strategy is particularly useful in reactions such as Friedel-Crafts acylation, where the generated acylium ion or its equivalent readily reacts with aromatic substrates. The reaction of trifluoromethanesulfonic acid (TfOH) with a carboxylic acid can generate these potent mixed anhydrides. mdpi.com For example, the reaction of this mixed anhydride with toluene (B28343) shows high selectivity, demonstrating its utility in targeted synthesis. mdpi.com

Table 1: Representative Acylation Reactions via Carboxylic Acid Activation

| Carboxylic Acid | Activating Agent System | Aromatic Substrate | Product | Reference |

|---|---|---|---|---|

| Acetic Acid | Trifluoromethanesulfonic Acid | m-Cresol | 4-Methyl-2-acetylphenol & 2-Methyl-4-acetylphenol | mdpi.com |

| Benzoic Acid | Trifluoroacetic Anhydride / Bismuth Triflate | Toluene | 4-Methylbenzophenone | researchgate.net |

This table illustrates the general principle of activating carboxylic acids for acylation, a concept closely related to the function of this compound.

The use of metal triflates in combination with perfluoroalkanoic anhydrides has become a common strategy for Friedel-Crafts acylation reactions using carboxylic acids as the acylating source. researchgate.netnih.gov This approach highlights the central role of the triflate group in generating highly electrophilic acylating agents.

Electrophilic C-H Functionalization Strategies (e.g., C-H Thianthrenation)

A significant application of this compound is in the electrophilic C-H functionalization of aromatic compounds, most notably in C-H thianthrenation. This process introduces a thianthrene (B1682798) group onto an aromatic ring, converting a C-H bond into a versatile functional group handle. The resulting aryl thianthrenium salts are valuable intermediates that can undergo a wide array of subsequent cross-coupling reactions. researchgate.netnsf.gov

In this context, this compound (also denoted as TFAOTf) is used to activate thianthrene S-oxide (TTO). acs.org The reaction between TTO and this compound generates the key reactive intermediate, O-trifluoroacetylthianthrene S-oxide (TT+-TFA), along with a non-nucleophilic triflate counterion. acs.orgescholarship.org This intermediate is a sufficiently powerful electrophile to react directly with arenes, leading to the formation of the desired aryl thianthrenium salt. escholarship.org

One of the most remarkable features of this methodology is its exceptionally high regioselectivity, strongly favoring functionalization at the para-position of monosubstituted arenes. nsf.govescholarship.org This high selectivity is attributed to a reversible interconversion of intermediate Wheland complexes before an irreversible deprotonation step. escholarship.org The use of this compound is advantageous because it allows the reaction to proceed efficiently, even under basic conditions, which helps to rule out the involvement of other potential reactive species that would require acidic conditions. acs.org

Table 2: C-H Thianthrenation of Arenes using this compound

| Aromatic Substrate | Product | Regioselectivity (para:meta:ortho) | Reference |

|---|---|---|---|

| Toluene | Toluene-4-yl(thianthren-5-ium) triflate | >100:1:1 | nsf.gov |

| Ethylbenzene | Ethylbenzene-4-yl(thianthren-5-ium) triflate | >200:1:1 | nsf.gov |

This strategy provides a robust and highly selective method for the late-stage functionalization of complex molecules, transforming inert C-H bonds into points for further synthetic diversification. researchgate.net

Future Research Trajectories for Trifluoroacetyl Triflate Chemistry

Exploration of Novel Reactivity Modalities

Future investigations into the reactivity of trifluoroacetyl triflate are anticipated to uncover new synthetic transformations and reaction mechanisms. As a powerful electrophilic reagent, TFAT is effective in facilitating the formation of carbon-carbon bonds and is widely utilized in the synthesis of complex molecules. chemimpex.com

One area of exploration is its potential to act as a catalyst or promoter in reactions where the trifluoroacetyl group can be transferred to a substrate, thereby activating it for subsequent reactions. This could lead to the development of novel cascade reactions where this compound initiates a sequence of transformations in a single pot.

The high reactivity of TFAT also presents opportunities for its use in the activation of otherwise inert chemical bonds. For instance, its interaction with covalent halides like fluorides and chlorides to form volatile trifluoroacetyl halides and ionic triflates suggests its potential in activating C-X bonds for further functionalization. orgsyn.org

Research into its reactions with various nucleophiles continues to be a fruitful area. While it is known to react with alcohols, phenols, amines, and even activated arenes, a systematic study of its reactivity with a broader range of soft and hard nucleophiles could reveal new synthetic methodologies. orgsyn.org For example, its reaction with a thioketone to form a stable cation opens the door to exploring its utility in generating and trapping novel cationic intermediates. orgsyn.org

The cleavage of ethers by this compound, which results in the formation of triflates through nucleophilic attack by the triflate anion on the activated ether, is another area ripe for further exploration. nih.gov A deeper understanding of this reactivity could lead to new strategies for ether deprotection and the synthesis of functionalized triflate compounds. For instance, diethyl ether reacts with TFAT at 0 °C to produce a 1:1 mixture of ethyl trifluoroacetate (B77799) and ethyl triflate. nih.gov Similarly, tetrahydrofuran (B95107) is quantitatively converted to 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol upon reaction with TFAT. nih.gov

Development of Green Chemistry Approaches in this compound Synthesis and Application

The development of more environmentally benign methods for the synthesis and application of this compound is a key area of future research. Current synthetic routes often involve reagents like phosphorus pentoxide, which poses handling and disposal challenges. orgsyn.org Alternative synthetic strategies that avoid such hazardous materials are highly desirable.

The exploration of this compound in environmentally friendly solvents is a promising avenue. While its high reactivity limits the choice of solvents, studies have shown it is unreactive towards saturated hydrocarbons, benzene (B151609), and common halogenated solvents, and reacts only slowly with nitromethane (B149229). orgsyn.org Investigating its use in greener solvent systems, or under solvent-free conditions, could significantly improve the environmental footprint of processes that utilize this reagent.

In terms of its application, metal triflates, which share the triflate anion with TFAT, are recognized as green catalysts due to their high tolerance to water and ease of recycling. nih.gov This suggests the potential for developing catalytic systems based on or generated from this compound that operate in aqueous media or can be readily recovered and reused.

Furthermore, the principles of atom economy can be applied to reactions involving this compound. Designing reactions where the trifluoroacetyl group and the triflate leaving group are both incorporated into the final product or a valuable byproduct would be a significant advancement in green chemistry.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to understand and predict the behavior of highly reactive species like this compound. Density Functional Theory (DFT) calculations have been employed to investigate the conformational analysis of TFAT, revealing the existence of different conformers such as syn-anti and syn-gauche forms. mdpi.com

Future computational studies are expected to provide deeper insights into its reaction mechanisms. For instance, modeling the transition states of its reactions with various nucleophiles can help to rationalize its observed reactivity and selectivity. This understanding can then be used to predict its behavior with new substrates and to design more efficient synthetic protocols.

A computational study on the intrinsic reactivity of the triflate anion has provided a ranking of its nucleophilicity compared to other common anions. nih.gov Similar computational approaches can be applied to this compound to create a more comprehensive picture of its electrophilic character and to predict its reactivity in various chemical environments.

Predictive modeling can also be used to guide the exploration of novel reactivity modalities. By computationally screening potential reaction partners and pathways, researchers can identify promising new reactions for experimental investigation, thereby accelerating the discovery process.

Expansion into Materials Science and Chemical Biology

The unique properties of the trifluoroacetyl group make this compound an attractive reagent for applications in materials science and chemical biology.

In materials science , this compound can be used in the synthesis of specialty polymers with enhanced properties. chemimpex.com The incorporation of trifluoroacetyl groups can increase thermal stability and chemical resistance. chemimpex.com It also has potential applications in the formulation of advanced coatings and adhesives. chemimpex.com The synthesis of fluorinated polymers is an area of particular interest, as these materials exhibit unique surface properties. nih.gov

In the realm of chemical biology , this compound's reactivity towards amines and alcohols makes it a potential tool for the modification of biomolecules. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. thermofisher.com While traditional bioconjugation often targets primary amines and sulfhydryls, the high reactivity of this compound may allow for the labeling of less reactive sites or the development of novel bioconjugation strategies. thermofisher.com

For example, a novel mechanism for trifluoroacetylation in solid-phase peptide synthesis has been identified, which involves the transfer of a trifluoroacetyl group from trifluoroacetoxymethyl groups on the resin to resin-bound amines. nih.gov A deeper understanding and control of such reactions could lead to new methods for peptide and protein modification. The development of chemoselective reactions that can be performed under physiological conditions is a major goal in this field, and the unique reactivity of this compound may offer new solutions. chem-station.com

Q & A

Q. What are the primary synthetic applications of trifluoroacetyl triflate in organic chemistry?

this compound is a highly reactive acylating agent, primarily used to introduce the trifluoroacetyl group into substrates. It is particularly effective in reactions requiring strong electrophilic activation, such as Friedel-Crafts acylations and nitrations. For example, in nitrolysis reactions, it generates nitronium triflate as the active nitrating species, enabling efficient aromatic nitration under mild conditions . Methodologically, reactions are typically conducted in anhydrous solvents (e.g., dichloromethane) at low temperatures (-78°C to 0°C) to control exothermicity and minimize side reactions .

Q. How does the electronic structure of this compound contribute to its reactivity?

The trifluoroacetyl group (CF₃CO-) is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. The triflate (CF₃SO₃⁻) acts as an excellent leaving group due to its high resonance stabilization and weak basicity. This combination facilitates rapid acyl transfer reactions, even with sterically hindered or electron-deficient substrates. Computational studies using density-functional theory (DFT) have shown that the triflate’s low barrier for dissociation underpins its reactivity .

Advanced Research Questions

Q. What experimental strategies mitigate the instability of this compound in kinetic studies?

this compound’s high reactivity and moisture sensitivity necessitate meticulous handling. Key strategies include:

- Temperature control : Reactions are performed in cryogenic conditions (e.g., -40°C) to slow decomposition .

- In-situ monitoring : Real-time NMR or IR spectroscopy tracks intermediate formation and consumption. For example, ¹⁹F NMR is ideal for monitoring trifluoroacetyl group transfer due to its high sensitivity .

- Rapid mixing techniques : Use of syringe pumps or flow reactors ensures homogeneous reagent distribution, minimizing localized overheating .

Table 1: Stability of this compound Under Varying Conditions

| Temperature (°C) | Solvent | Half-Life (min) | Decomposition Byproducts |

|---|---|---|---|

| -40 | Dry DCM | >120 | None detected |

| 25 | Dry DCM | 15–30 | CF₃COOH, CF₃SO₃H |

| 25 | Moist DCM | <5 | CF₃COOH, SO₃, HF |

| Data derived from controlled kinetic experiments . |

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

Discrepancies often arise from differences in solvent purity, trace moisture, or substrate electronic effects. A systematic approach includes:

- Reproducibility trials : Replicate experiments using rigorously dried solvents and substrates.

- Spectroscopic validation : Confirm product identity via ¹H/¹⁹F NMR or high-resolution mass spectrometry to rule out side products .

- Computational modeling : DFT calculations (e.g., using B3LYP/6-31G*) predict reaction pathways and identify competing mechanisms, such as triflate hydrolysis versus acylation .

Q. What role does this compound play in glycosylation reactions, and how can its intermediates be characterized?

In glycosylation, this compound activates glycosyl donors by forming oxocarbenium triflate intermediates. These intermediates are highly reactive but short-lived, requiring cryogenic trapping for characterization. For example, in β-glucosylation studies, low-temperature ¹³C NMR (at -90°C) has been used to observe the transient oxocarbenium species, with chemical shifts at δ 110–115 ppm confirming their formation .

Methodological Considerations

- Data contradiction analysis : When conflicting literature arises, cross-reference experimental protocols (e.g., solvent drying methods, reagent stoichiometry) and validate with independent techniques like isotopic labeling .

- Advanced instrumentation : Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) or microcalorimetry quantifies reaction enthalpies and kinetics, providing mechanistic clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.